2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H21ClN4O2S and its molecular weight is 488.99. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival.
Mode of Action
The compound interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . This interaction results in changes in the cellular environment, leading to potential neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key players in inflammation . This results in downstream effects that include neuroprotection and anti-inflammatory responses .
Result of Action
The molecular results reveal that the compound has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biological Activity
The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule with potential pharmaceutical applications. It is characterized by a unique structure that includes various functional groups, such as oxazole, thioether, and pyrimidine moieties. Given its structural complexity, this compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
Property | Value |
---|---|
Molecular Formula | C19H23ClN2O3S |
Molecular Weight | 394.92 g/mol |
CAS Number | 1015859-04-7 |
Anticancer Activity
Preliminary studies suggest that compounds with structural similarities to This compound exhibit significant anticancer properties. In particular, compounds that include the 4-chlorophenyl group have been shown to inhibit key signaling pathways involved in cancer progression.
- Kinase Inhibition : Research has indicated that similar compounds can inhibit kinases such as AKT2/PKBβ, which is crucial in glioma malignancy. For example, a related compound demonstrated low micromolar activity against AKT2 and inhibited the formation of neurospheres in glioblastoma stem cells without significant cytotoxicity towards non-cancerous cells .
- Cell Line Studies : The anticancer efficacy of related compounds has been evaluated on various glioma cell lines (e.g., U87MG, C6). These studies revealed that certain derivatives could induce cell death effectively while being less harmful to normal cells .
Antimicrobial Properties
The compound's structural features also suggest potential antimicrobial activity. Compounds containing thioether and oxazole functionalities have been associated with antibacterial effects. For instance, derivatives bearing similar moieties have shown promising results against various bacterial strains .
Study 1: Anticancer Efficacy in Glioblastoma
In a study involving several pyrano[2,3-c]pyrazoles, one compound (designated as 4j ) was identified for its potent inhibitory effects on glioma cell growth. This compound exhibited an IC50 value of approximately 12 μM against AKT2 and showed significant inhibition of neurosphere formation in primary patient-derived glioma stem cells .
Study 2: Antimicrobial Activity Assessment
Another investigation focused on the synthesis of piperidine derivatives highlighted the potential antibacterial action of compounds similar to This compound . The study reported effective enzyme inhibition (e.g., acetylcholinesterase) alongside antibacterial activity against selected strains .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-cyclopropyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2S/c1-15-21(29-24(33-15)17-7-9-18(27)10-8-17)14-34-26-30-22-20(16-5-3-2-4-6-16)13-28-23(22)25(32)31(26)19-11-12-19/h2-10,13,19,28H,11-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIORXPHSNKZWQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(C(=O)N3C5CC5)NC=C4C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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